molecular formula C8H10N2O2S B099322 2-(Phenylsulfinyl)Acetamidoxime CAS No. 17665-59-7

2-(Phenylsulfinyl)Acetamidoxime

Cat. No. B099322
CAS RN: 17665-59-7
M. Wt: 198.24 g/mol
InChI Key: TVKYGAOWCSLWRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, paper describes the electrochemical oxidation of 2-acetamidophenol to produce bis(arylsulfonyl)acetamidophenol derivatives. This process involves the use of arylsulfinic acids and ortho-benzoquinoneimine as a Michael acceptor in addition reactions. Similarly, paper outlines the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides through a multi-step process starting from benzoic acid. Paper details the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives using benzenesulfonyl chloride and 1-aminopiperidine. These methods provide insight into the potential synthesis routes that could be applied to 2-(Phenylsulfinyl)Acetamidoxime.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is explored in paper , where spectroscopic and theoretical studies are conducted on N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides. The study reveals the existence of cis and gauche conformers, with the cis conformer being more stable due to strong intramolecular interactions. X-ray crystal analysis is used to determine the solid-state conformation of these compounds. Paper investigates the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, providing additional data on the structural preferences of similar molecules.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is not extensively covered in the provided papers. However, paper does mention the use of electrochemically generated ortho-benzoquinoneimine in addition reactions, which is a type of chemical reaction that could be relevant to 2-(Phenylsulfinyl)Acetamidoxime.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are discussed in several papers. Paper evaluates the electronic properties and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide in different solvents using computational methods. The study includes an analysis of electron localization functions and intermolecular interactions. Paper uses the dipole moment method and quantum chemical calculations to study the polarity and structure of certain acetamide derivatives, which can provide insights into their physical properties.

Relevant Case Studies

While the papers do not provide direct case studies on 2-(Phenylsulfinyl)Acetamidoxime, they do offer case studies on related compounds. For example, paper screens synthesized acetamide derivatives for antimicrobial and hemolytic activity, with some compounds showing promising results. Paper evaluates the synthesized N-substituted acetamide derivatives for enzyme inhibition activities, providing a potential application area for these compounds.

Scientific Research Applications

  • Pharmacological Activity : Some derivatives of 2-(Phenylsulfinyl)Acetamidoxime have been found to possess pharmacological activities. For instance, a study on 2,5-Disubstituted 1,3,4-oxadiazole compounds, a class related to 2-(Phenylsulfinyl)Acetamidoxime, demonstrated notable antimicrobial and hemolytic activities (Gul et al., 2017).

  • Biological Mechanisms : The compound has been involved in studies exploring its effects on cellular mechanisms. For example, research has investigated the role of cyclo-oxygenase in cellular processes, which is relevant to the understanding of how similar compounds function at a molecular level (Lucas et al., 2005).

  • Environmental Impact and Treatment : Studies have also looked into the environmental impact of related compounds and methods for their removal. For instance, research on the degradation of acetaminophen, a compound related to 2-(Phenylsulfinyl)Acetamidoxime, by graphene/titanium dioxide nanotubes highlights the environmental aspects and treatment processes (Tao et al., 2015).

  • Toxicological Studies : There have been investigations into the toxicological effects of similar compounds, which are crucial for understanding the safety profile of 2-(Phenylsulfinyl)Acetamidoxime. A study on paracetamol-induced toxicity provides insights into the molecular and biochemical mechanisms of toxicity, which could be relevant for similar compounds (Bessems & Vermeulen, 2001).

  • Molecular Interaction and Binding : Research has also explored how compounds like 2-(Phenylsulfinyl)Acetamidoxime interact with biological systems at a molecular level. For instance, studies on the binding of modafinil, which has a similar sulfinyl group, to dopamine and norepinephrine transporters offer insights into the molecular interactions of these types of compounds (Madras et al., 2006).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-(benzenesulfinyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-8(10-11)6-13(12)7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKYGAOWCSLWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfinyl)Acetamidoxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Bubba, L Checchini, A Cincinelli… - JPC-Journal of Planar …, 2012 - akjournals.com
This paper reports a number of original thin-layer chromatographic enantioseparations of chiral sulfoxides that are important for their use as drugs and drug metabolites, pesticides, or …
Number of citations: 3 akjournals.com
M Del Bubba, L Checchini, L Lepri - Analytical and bioanalytical chemistry, 2013 - Springer
The current state of chiral separations by thin-layer chromatography using chiral stationary phases is reviewed. Both stationary phases essentially constituted by the chiral selector and …
Number of citations: 48 link.springer.com

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